(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Overview
Description
(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a compound of significant interest in organic chemistry, particularly for its potential use in synthesizing various chemically and biologically active molecules.
Synthesis Analysis
- An improved synthesis method for a similar compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, has been developed using milder and more selective conditions, indicating advancements in synthetic approaches for such compounds (Badland et al., 2010).
- Another study reports the synthesis of a related compound, demonstrating the versatility in creating these amino acid derivatives (Gan et al., 2013).
Molecular Structure Analysis
- The crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was analyzed, providing insights into the structural features of similar compounds (Cetina et al., 2003).
Chemical Reactions and Properties
- The compound's potential involvement in reactions like transfer hydro-tert-butylation has been explored, indicating its reactivity and utility in organic synthesis (Keess & Oestreich, 2017).
Scientific Research Applications
Application 1: Synthesis of Tertiary Butyl Esters
- Summary of the Application : Tertiary butyl esters, including the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : A method has been developed using flow microreactor systems for the synthesis of tertiary butyl esters . This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Application 2: Use of the tert-butyl Group in Chemistry and Biology
- Summary of the Application : The tert-butyl group, including the tert-butoxycarbonyl group, has unique reactivity patterns and finds characteristic applications in chemical transformations . It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of the tert-butyl group in chemical transformations and its implications in biosynthetic and biodegradation pathways .
- Results or Outcomes : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Safety And Hazards
properties
IUPAC Name |
(1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJQBGXOSAQQDG-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363706 | |
Record name | (1S,3S)-3-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | |
CAS RN |
161601-29-2 | |
Record name | (1S,3S)-3-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3S)-N-BOC-1-aminocyclopentane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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